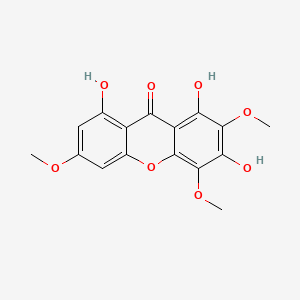
9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound’s structure consists of a dibenzo-γ-pyrone scaffold, which is characteristic of xanthones .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy-, can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative . Another method includes the reaction of an aryl aldehyde with a phenol derivative . Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or o-haloarenecarboxylic acid with arynes has been reported .
Industrial Production Methods: Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as zinc chloride or phosphoryl chloride can enhance the reaction efficiency . Microwave heating has also been employed to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions: 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinones, while reduction reactions may produce hydroxy derivatives .
科学的研究の応用
9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential antioxidant and anti-inflammatory properties . In medicine, xanthone derivatives are being explored for their anticancer and antimicrobial activities . Additionally, the compound has applications in the pharmaceutical industry as a lead compound for drug development .
作用機序
The mechanism of action of 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- involves its interaction with various molecular targets and pathways. The compound’s biological effects are often attributed to its ability to scavenge free radicals and inhibit oxidative stress . It may also modulate signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds: Similar compounds to 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- include other xanthone derivatives such as 1-hydroxyxanthone and 7-chloro-1,2,3-trihydroxy-6-methoxanthone .
Uniqueness: What sets 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity . This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
83016-69-7 |
|---|---|
分子式 |
C16H14O8 |
分子量 |
334.28 g/mol |
IUPAC名 |
1,3,8-trihydroxy-2,4,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O8/c1-21-6-4-7(17)9-8(5-6)24-14-10(11(9)18)12(19)15(22-2)13(20)16(14)23-3/h4-5,17,19-20H,1-3H3 |
InChIキー |
NQYVMORMBASBCH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




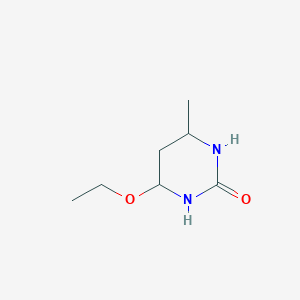
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
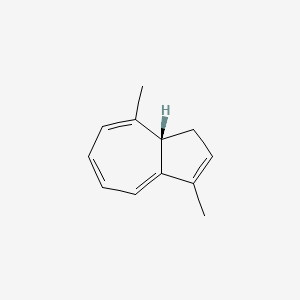
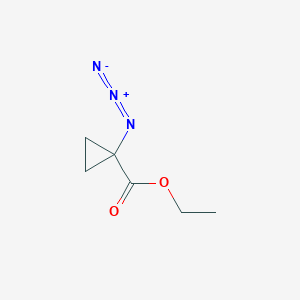
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
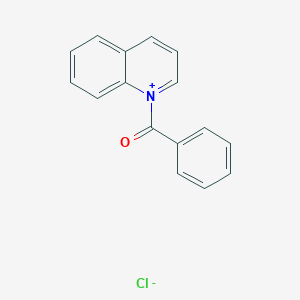

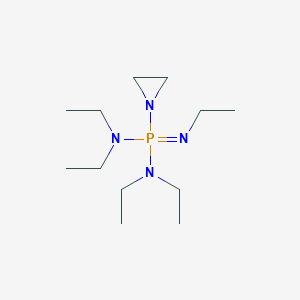
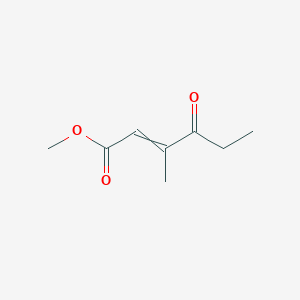
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)

